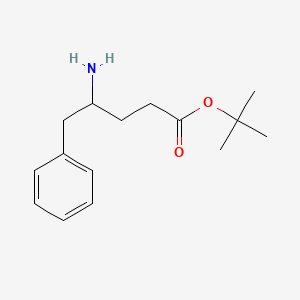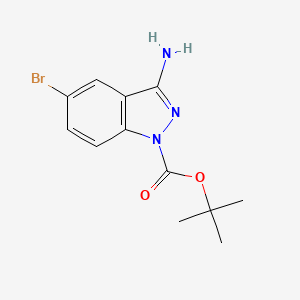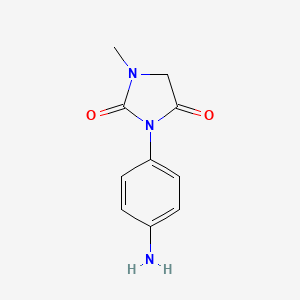![molecular formula C9H14O2 B6614836 methyl bicyclo[4.1.0]heptane-3-carboxylate CAS No. 54376-68-0](/img/structure/B6614836.png)
methyl bicyclo[4.1.0]heptane-3-carboxylate
Vue d'ensemble
Description
Methyl bicyclo[4.1.0]heptane-3-carboxylate is an organic compound belonging to the bicycloheptane family. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and has been investigated for its potential applications in various scientific fields.1.0]heptane-3-carboxylate.
Applications De Recherche Scientifique
Methyl bicyclo[4.1.0]heptane-3-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has also been investigated for its potential applications in biochemistry, materials science, and nanotechnology. In addition, it has been used as a starting material for the synthesis of a variety of compounds, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of methyl bicyclo[4.1.0]heptane-3-carboxylate is not well understood. However, it is believed that the compound acts as a Lewis base, forming complexes with Lewis acids. These complexes can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl bicyclo[4.1.0]heptane-3-carboxylate are not well understood. However, it is believed that the compound may have some effects on the metabolism of certain compounds, such as amino acids and carbohydrates. It is also believed that the compound may have some effects on the immune system and the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl bicyclo[4.1.0]heptane-3-carboxylate in lab experiments is its low cost and availability. The compound is also relatively stable and can be stored for long periods of time. However, the compound is volatile and can be explosive under certain conditions. In addition, the compound should be handled with care as it can be toxic if inhaled or ingested.
Orientations Futures
The future directions of methyl bicyclo[4.1.0]heptane-3-carboxylate are varied. One potential direction is to further explore its potential applications in biochemistry, materials science, and nanotechnology. Another potential direction is to investigate its potential effects on the metabolism of certain compounds, such as amino acids and carbohydrates. In addition, further research could be conducted to determine the potential effects of the compound on the immune system and the nervous system. Finally, further research could be conducted to determine the potential uses of the compound in drug delivery systems.
Propriétés
IUPAC Name |
methyl bicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)7-3-2-6-4-8(6)5-7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVULLTWHNXNGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bicyclo[4.1.0]heptane-3-carboxylate | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}pyridine](/img/structure/B6614787.png)





![4-{[(tert-butoxy)carbonyl]amino}thiophene-2-carboxylic acid](/img/structure/B6614828.png)

![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)
![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
